2-Chloroadenine

Cytotoxicity MCF-7 Antineoplastic Screening

2-Chloroadenine (CAS 1839-18-5, C5H4ClN5, MW 169.57) is the critical 2-halogenated adenine building block for cladribine and clofarabine synthesis. The 2-chloro substituent confers >60-fold higher A1 receptor affinity versus 2-fluoroadenine and distinct APRT-mediated metabolism to chloro-ATP—properties absent in unmodified adenine. As the primary plasma catabolite of cladribine, ≥98% HPLC purity is mandatory for LC-MS/MS bioanalytical calibration and PK-PD modeling. The chlorine atom ensures adenosine deaminase resistance for reproducible API manufacturing. Procure only analytically characterized lots.

Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
CAS No. 1839-18-5
Cat. No. B193299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroadenine
CAS1839-18-5
Synonyms2-Chloroadenine;  2-Chloro-9H-purin-6-amine;  6-Amino-2-chloropurine;  NSC 7362
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2N1)N)Cl
InChIInChI=1S/C5H4ClN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
InChIKeyHBJGQJWNMZDFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

2-Chloroadenine (CAS 1839-18-5) Product Overview: Halogenated Purine Building Block for Antimetabolite Synthesis


2-Chloroadenine (CAS 1839-18-5, C5H4ClN5, MW 169.57) is a 6-aminopurine derivative featuring a chlorine substituent at the 2-position of the adenine ring [1]. This halogenated purine analog serves as a critical heterocyclic building block for synthesizing adenosine antimetabolites with antineoplastic activity, including cladribine (2-chloro-2′-deoxyadenosine) and clofarabine [2]. Unlike the parent nucleobase adenine, the 2-chloro modification confers distinct physicochemical and biological properties—including altered hydrogen bonding capacity, modified electronic structure, and resistance to enzymatic degradation pathways [3]. 2-Chloroadenine is also the primary plasma catabolite of the clinically administered antileukemic agent cladribine, produced via deglycosylation by nucleoside phosphorylases, making it an essential analytical reference standard for pharmacokinetic monitoring and impurity profiling [4].

Why 2-Chloroadenine Cannot Be Substituted with Generic Purine Analogs: Differential Receptor Binding and Metabolic Fate


Substituting 2-chloroadenine with other halogenated purine analogs (e.g., 2-fluoroadenine, 2-bromoadenine) or unmodified adenine is scientifically unjustified due to pronounced, quantifiable divergence in molecular recognition, cellular pharmacology, and physicochemical stability. At adenosine A1 receptors, the Ki for 2-chloroadenine differs by more than 60-fold from 2-fluoroadenine and over 1000-fold from adenine, demonstrating that the 2-halogen substituent identity critically dictates binding affinity [1]. In cytotoxicity assays, the IC50 of 2-chloroadenine is approximately 80-fold higher than that of 2-fluoroadenine in MCF-7 breast cancer cells, indicating that chlorine versus fluorine substitution profoundly alters antiproliferative potency [2]. Furthermore, 2-chloroadenine exhibits distinct metabolic routing via adenine phosphoribosyltransferase to form chloro-ATP, a pathway not shared by adenine itself at comparable efficiency [3]. These orthogonal differences in receptor pharmacology, cellular toxicity, and intracellular metabolism preclude generic interchangeability and mandate procurement of the exact 2-chloro derivative for applications requiring predictable, reproducible outcomes [4].

Quantitative Evidence Guide: Head-to-Head Comparative Data for 2-Chloroadenine Versus Close Analogs


Cytotoxicity in MCF-7 Breast Cancer Cells: 2-Chloroadenine Exhibits 79-Fold Lower Potency Than 2-Fluoroadenine

In a direct head-to-head comparison using the MCF-7 human breast adenocarcinoma cell line, 2-chloroadenine demonstrated an IC50 of 11 ± 1 μM under standard culture conditions, while the 2-fluoro analog exhibited an IC50 of 0.14 ± 0.03 μM [1]. This represents a 78.6-fold difference in cytotoxic potency. The 2-chloro derivative is therefore substantially less potent than its 2-fluoro counterpart in this model, which may be advantageous in applications where lower basal cytotoxicity is desired (e.g., metabolic tracer studies, prodrug design).

Cytotoxicity MCF-7 Antineoplastic Screening

Adenosine A1 Receptor Binding Affinity: 2-Chloroadenine Ki Differs by 61-Fold Versus 2-Fluoroadenine and 1267-Fold Versus Adenine

Radioligand displacement assays reveal that 2-chloroadenine binds to adenosine A1 receptors with a Ki of 37.9 ± 4.4 μM. In the same experimental series, 2-fluoroadenine exhibited a Ki of 0.62 ± 0.14 μM (61-fold higher affinity), and the parent nucleobase adenine displayed a Ki of 0.0299 ± 0.0034 μM (1267-fold higher affinity) [1]. These quantitative differences demonstrate that the 2-chloro substituent produces a distinct pharmacological profile—specifically, markedly reduced A1 receptor affinity compared to both the 2-fluoro derivative and unsubstituted adenine.

Adenosine Receptor Radioligand Binding A1R Pharmacology

Phosphodiesterase 8A (PDE8A) Inhibition: 2-Chloroadenine-Derived Lead Compound Achieves 0.010 μM IC50 with 220-Fold Selectivity Over PDE2A

Structure-based optimization of 2-chloroadenine derivatives, using clofarabine as a starting hit, yielded lead compound 3a with an IC50 of 0.010 μM against PDE8A. Critically, this compound exhibited 220-fold selectivity for PDE8A over PDE2A, attributed to a 2.7 Å hydrogen bond with the Tyr748 residue in the PDE8A catalytic domain [1]. This selectivity profile is unique to the 2-chloroadenine scaffold; alternative purine scaffolds (e.g., xanthine-based pan-PDE inhibitors) lack this isoform specificity. Oral administration of compound 3a demonstrated therapeutic efficacy in vascular dementia models [2].

PDE8A Inhibitor Vascular Dementia Structure-Based Drug Design

Comparative Cytotoxicity in Leukemia Models: 2-Chloroadenine is 8-Fold Less Toxic Than Cladribine in Patient-Derived Leukemic Cells

In leukemic cells isolated from 7 patients with chronic lymphocytic leukemia (CLL), 2-chloroadenine (CAde) was eight times less cytotoxic than its parent nucleoside cladribine (CdA) when assessed by fluorometric microculture cytotoxicity assay [1]. This quantifiable difference in potency (8-fold) establishes that while CAde contributes to overall antileukemic activity after oral cladribine administration, it is not a direct substitute for cladribine in therapeutic contexts. This differential is essential for interpreting pharmacokinetic-pharmacodynamic relationships in cladribine-treated patients.

Leukemia Cladribine Metabolite Ex Vivo Cytotoxicity

Cytotoxicity in B-CLL Lymphocytes vs. EHEB Cells: 2-Chloroadenine IC50 Ranges from 5 μM to 16 μM Depending on Cell Type

In MTT cytotoxicity assays, 2-chloroadenine (CAde) displayed cell-type-dependent potency: IC50 = 5 μM in primary B-CLL lymphocytes versus IC50 = 16 μM in the EHEB continuous B-CLL cell line [1]. At cytotoxic concentrations, CAde induced caspase-3 activation and high molecular weight DNA fragmentation, confirming an apoptotic mechanism. Critically, the cytotoxicity of CAde requires higher concentrations than cladribine itself, indicating that the deglycosylated catabolite does not independently account for the therapeutic efficacy of cladribine [2]. The phosphorylation of CAde to chloro-ATP proceeds via adenine phosphoribosyltransferase, a pathway inhibited by adenine, distinguishing its metabolism from that of cladribine [1].

B-CLL Apoptosis Chloro-ATP Metabolism

Electron-Induced Fragmentation: 2-Chloroadenine Efficiently Dissociates into Reactive Species Upon Low-Energy Electron Attachment

Joint theoretical and experimental investigation of electron-induced fragmentation revealed that 2-chloroadenine efficiently dissociates upon electron attachment at energies up to 12 eV. The measured ion yields show strong signals for chloride ion (Cl⁻) and hydrochloric acid (HCl) elimination peaking at 0.2 and 0.9 eV, arising from coupling between π* shape resonances and the dissociative σCCl* state [1]. In contrast, unmodified adenine lacks this halogen-specific fragmentation pathway. This property corroborates the potential of 2-chloroadenine as a radiosensitizing agent, where localized DNA incorporation could amplify radiation-induced strand breakage via secondary electron cascades.

Radiosensitization Dissociative Electron Attachment DNA Damage

Optimal Research and Industrial Application Scenarios for 2-Chloroadenine Based on Validated Evidence


Pharmacokinetic and Metabolism Studies of Cladribine (Leustatin, Mavenclad) in Clinical Trials

2-Chloroadenine is the major plasma catabolite of cladribine, representing the primary deglycosylation product. Its quantitation in plasma and urine is essential for complete pharmacokinetic profiling in patients receiving cladribine for multiple sclerosis, hairy cell leukemia, or chronic lymphocytic leukemia. The 8-fold lower cytotoxicity of CAde relative to CdA in patient-derived leukemic cells [1] must be incorporated into PK-PD modeling. Procurement of high-purity, analytically characterized 2-chloroadenine is mandatory for use as a calibration standard in LC-MS/MS bioanalytical methods.

Medicinal Chemistry: PDE8A Inhibitor Development for Vascular Dementia

The 2-chloroadenine scaffold has been validated as a privileged starting point for designing highly selective PDE8A inhibitors. Structure-based optimization from clofarabine yielded lead compound 3a with an IC50 of 0.010 μM and 220-fold selectivity over PDE2A, attributable to a specific H-bond interaction with Tyr748 [2]. Researchers pursuing PDE8A-targeted therapeutics should procure 2-chloroadenine as the core heterocyclic building block for derivatization, as alternative purine scaffolds have not demonstrated comparable isoform selectivity.

Radiosensitization Research: Electron-Induced DNA Damage Studies

2-Chloroadenine exhibits efficient dissociative electron attachment, producing Cl⁻ and HCl upon low-energy (0.2–0.9 eV) electron collisions [3]. This halogen-specific fragmentation pathway, absent in unmodified adenine, makes 2-chloroadenine a valuable probe for investigating the physicochemical mechanisms of radiation-induced DNA damage. Researchers incorporating halogenated nucleobases into oligonucleotides or studying secondary electron effects in DNA should select 2-chloroadenine specifically for its well-characterized electron attachment dynamics.

Synthesis of Antineoplastic Nucleoside Analogs (Cladribine, Clofarabine)

2-Chloroadenine serves as the critical nucleobase precursor in enzymatic transglycosylation and chemical coupling routes to cladribine and clofarabine [4]. The 2-chloro substituent is retained in the final nucleoside drugs, conferring resistance to adenosine deaminase-mediated degradation. For pharmaceutical development and API manufacturing, procurement of 2-chloroadenine with appropriate purity specifications (typically ≥96% by HPLC) and residual solvent documentation is essential for regulatory compliance and reproducible synthesis yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroadenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.